N-methylpyrimidine-2-carboximidamide hydrochloride
Description
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
N'-methylpyrimidine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c1-8-5(7)6-9-3-2-4-10-6;/h2-4H,1H3,(H2,7,8);1H |
InChI Key |
MYPPEFWVUHUTIY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=NC=CC=N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrimidine-2-carbonitrile Intermediates
One common precursor is pyrimidine-2-carbonitrile, which can be synthesized by various methods including the reaction of suitable pyrimidine derivatives with cyanide sources or by palladium-catalyzed coupling reactions. For example, palladium-catalyzed cyanation of halopyrimidines has been documented to yield pyrimidine-2-carbonitriles efficiently under mild conditions.
Conversion of Nitrile to Carboximidamide
The nitrile group in pyrimidine-2-carbonitrile is converted into the carboximidamide group by reaction with amidine intermediates or by direct treatment with reagents such as amidoximes or hydroxylamine derivatives, often under basic or acidic conditions. This step is critical and can be optimized by controlling temperature, solvent, and reaction time to maximize yield and minimize side products.
N-Methylation of Pyrimidine Nitrogen
N-methylation is generally achieved by methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate under controlled conditions. The choice of methylating agent and solvent influences the regioselectivity and efficiency of methylation. Protection-deprotection strategies may be used if multiple nitrogen atoms are present to ensure selective methylation at the desired position.
Formation of Hydrochloride Salt
The final step involves conversion of the free base N-methylpyrimidine-2-carboximidamide to its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in a suitable solvent such as ethanol, ether, or non-aqueous media. This salt formation improves the compound’s stability, solubility, and handling characteristics.
A representative preparation process adapted from related pyridine carboximidamide hydrochloride syntheses (analogous to pyrimidine derivatives) involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Pyrimidine-2-carbonitrile, Pd catalyst, cyanide source | Formation of nitrile intermediate via palladium-catalyzed cyanation |
| 2 | Amidoxime or hydroxylamine derivative, base (KOH), DMSO | Conversion of nitrile to carboximidamide |
| 3 | Methyl iodide, solvent (acetone or DMF), base (K2CO3) | N-methylation of pyrimidine nitrogen |
| 4 | HCl gas or HCl solution in ethanol | Formation of hydrochloride salt |
This process can be optimized by controlling reaction temperatures (generally 25–100°C), reaction times (hours to overnight), and stoichiometry to maximize yield and purity.
- The use of anhydrous dimethyl sulfoxide (DMSO) in the amidoxime reaction step has been shown to facilitate intramolecular ring closure and dehydration, improving product yield and purity.
- Palladium-catalyzed cyanation reactions using tris(dibenzylideneacetone)dipalladium(0) and ferrocenediyl-bis(diphenylphosphine) ligands have demonstrated high efficiency and selectivity in preparing pyrimidine carbonitriles.
- The hydrochloride salt formation is often conducted under non-aqueous conditions with gaseous HCl to avoid hydrolysis or degradation of sensitive intermediates.
- Scale-up procedures emphasize controlled addition of reagents and temperature management to handle exothermic reactions and ammonia evolution, ensuring reproducibility and safety.
| Step | Key Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Nitrile formation | Halopyrimidine, Pd catalyst, cyanide source | DMA, DMF | 80–120°C | Catalyst and ligand choice critical |
| Carboximidamide formation | Amidoxime, KOH | DMSO (anhydrous) | 50–80°C | Intramolecular ring closure step |
| N-Methylation | Methyl iodide, K2CO3 | Acetone, DMF | Room temp to 60°C | Selective methylation conditions |
| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol, ether | 0–25°C | Non-aqueous preferred to avoid hydrolysis |
The preparation of N-methylpyrimidine-2-carboximidamide hydrochloride involves a multistep synthesis starting from pyrimidine-2-carbonitrile intermediates, conversion to carboximidamide derivatives, selective N-methylation, and final salt formation. Advances in palladium-catalyzed cyanation and amidoxime chemistry have improved efficiency and scalability. Careful control of reaction conditions and choice of reagents is essential for high yield and purity. The hydrochloride salt form enhances the compound's pharmaceutical applicability.
Chemical Reactions Analysis
Types of Reactions
N-methylpyrimidine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrimidine derivatives.
Scientific Research Applications
N-methylpyrimidine-2-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methylpyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
- 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride: This compound shares a pyrimidine core but differs in substituents: it features amino and aminomethyl groups at positions 4 and 5, respectively, and exists as a dihydrochloride salt. Empirical Formula: C₆H₁₀N₄·2HCl vs. C₆H₉N₃·HCl (estimated for the main compound).
- Benzimidamide Hydrochloride: A benzimidazole derivative with an amidine group, this compound exhibits a fused benzene-imidazole ring system. Its planar structure contrasts with the pyrimidine-based geometry of the main compound, influencing binding specificity in therapeutic contexts (e.g., leflunomide applications) .
Physicochemical Properties
- Solubility: Hydrochloride salts generally enhance aqueous solubility. N-Methylpyrimidine-2-carboximidamide hydrochloride likely shares this trait but may exhibit lower solubility than dihydrochloride analogs like 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride due to fewer ionizable groups .
- Stability : Stability data for amitriptyline hydrochloride (a tricyclic antidepressant) under RP-HPLC conditions suggest that hydrochloride salts can degrade under prolonged exposure to light or acidic conditions, a factor that may also apply to the main compound .


Pharmacological Activity
- Specificity: Benzimidamide hydrochloride demonstrates high specificity in modulating immune responses (e.g., in leflunomide), whereas pyrimidine-based compounds like this compound may target different pathways due to structural divergence .
- However, their biological activity stems from interactions with metal ions or enzyme active sites, a feature less documented for pyrimidine analogs .
Analytical Profiles
- RP-HPLC Applications : While amitriptyline hydrochloride and gabapentin have been analyzed using validated RP-HPLC methods, this compound would require method adaptation due to differences in polarity and retention behavior. Accuracy and stability data from existing studies (e.g., Table 6 and Table 8 in and ) highlight the need for compound-specific validation .
Biological Activity
N-methylpyrimidine-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structural features enable it to interact with various biological targets, suggesting potential therapeutic applications.
Key Biological Activities
- Antimicrobial Effects : The compound has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that demonstrate effectiveness against pathogens such as Escherichia coli and Candida albicans .
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and proteins involved in inflammatory and infectious processes. It may interfere with nucleic acid synthesis, contributing to its antimicrobial effects .
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Selectivity and Potency :
Data Tables
Q & A
Basic: What are the standard synthetic routes for N-methylpyrimidine-2-carboximidamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two stages: (1) formation of the pyrimidine carboximidamide core and (2) hydrochlorination. For example, analogous compounds (e.g., benzamidine hydrochloride) are synthesized via nucleophilic substitution or condensation reactions between nitriles and amines under acidic conditions . Key parameters include:
- Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may degrade heat-sensitive intermediates.
- Catalysts: Zinc or acetic acid can accelerate reduction or cyclization steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while alcohols (e.g., isopropanol) facilitate crystallization .
Table 1: Comparative Reaction Conditions for Analogous Compounds
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Carboximidamide formation | DMF | ZnCl₂ | 70 | 65–75 | |
| Hydrochlorination | Isopropanol | HCl gas | 25 | 85–90 |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. To address this:
Multi-Technique Validation: Cross-validate using HPLC-MS (for molecular weight) and 2D NMR (e.g., HSQC for carbon-proton correlations) .
Control Experiments: Compare spectra under identical conditions (e.g., deuterated solvents, pH) to isolate environmental impacts.
Computational Modeling: Use tools like Gaussian or ADF to simulate NMR shifts and match experimental data .
For example, unexpected peaks in NMR may indicate residual solvent or byproducts; centrifugal partition chromatography can isolate impurities .
Basic: Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
Methodological Answer:
- HPLC with UV/Vis Detection: Quantifies purity (>95%) and identifies polar impurities .
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₇H₁₀ClN₃O) and detects isotopic patterns .
- FT-IR Spectroscopy: Validates functional groups (e.g., C=N stretch at ~1650 cm⁻¹, NH bending at ~1600 cm⁻¹) .
Protocol:
Prepare a 1 mg/mL solution in methanol.
Run HPLC at 254 nm with a C18 column (flow rate: 1 mL/min).
Compare retention times with standards .
Advanced: How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Byproduct formation often stems from over-alkylation or incomplete cyclization. Optimization strategies include:
- Kinetic Control: Use dropwise addition of methylating agents to prevent local excess .
- Protecting Groups: Temporarily block reactive sites (e.g., NH₂) with Boc groups to direct regioselectivity .
- In Situ Monitoring: Employ ReactIR or inline NMR to track intermediates and terminate reactions at optimal conversion .
Case Study: A 20% reduction in byproducts was achieved by replacing batch processing with flow chemistry, ensuring consistent mixing and temperature .
Basic: What are the primary biochemical applications of this compound in drug discovery?
Methodological Answer:
This compound serves as:
- Enzyme Inhibitor Scaffold: Its pyrimidine core mimics purine bases, enabling interference with ATP-binding pockets in kinases .
- Antimicrobial Agent: Modifications at the imidamide group enhance activity against Gram-negative bacteria via membrane disruption .
Experimental Design:
Screen against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays.
Assess cytotoxicity via MTT assays on mammalian cell lines .
Advanced: What computational approaches predict the bioavailability of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Correlate structural descriptors (e.g., logP, topological polar surface area) with permeability data from Caco-2 assays .
- Molecular Dynamics (MD): Simulate membrane penetration using lipid bilayer models in GROMACS .
- ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate solubility, hepatic clearance, and hERG inhibition risks .
Basic: How do steric and electronic effects influence the reactivity of the imidamide group?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., N-methyl) hinder nucleophilic attacks at the imidamide nitrogen, reducing unwanted side reactions .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing reactivity in SNAr reactions .
Case Example: Methylation at the pyrimidine 4-position increases electron density at the imidamide group, accelerating hydrolysis in acidic media .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Lyophilization: Convert to a stable lyophilized powder under inert atmosphere (argon) to prevent hydrolysis .
- Additive Stabilization: Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to sequester metal ions catalyzing degradation .
- Storage Conditions: Maintain at –20°C in amber vials with desiccants (e.g., silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


